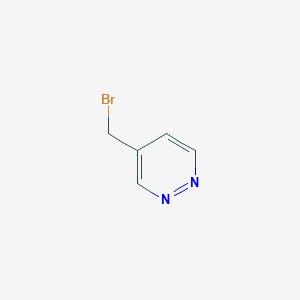

4-(Bromomethyl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-3-5-1-2-7-8-4-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYISTKLMNCHVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Bromomethyl Pyridazine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 4-(bromomethyl)pyridazine involves the displacement of the bromide ion by a wide array of nucleophiles. The carbon atom of the bromomethyl group is electrophilic, readily undergoing SN2 reactions. This versatility allows for the introduction of various functional groups at the 4-position of the pyridazine (B1198779) ring. chemimpex.com

This compound reacts readily with various nitrogen-based nucleophiles, such as primary and secondary amines and hydrazine (B178648) derivatives, to form the corresponding substituted aminomethylpyridazines. These reactions are fundamental in the synthesis of more complex molecules, including potential pharmaceutical agents. chemimpex.comrug.nl For instance, the reaction with ammonia (B1221849) or primary amines can yield pyridazin-4-ylmethanamine (B1591157) derivatives. biosynth.com Similarly, reactions with hydrazine can lead to the formation of hydrazinylmethylpyridazines, which can be precursors to other heterocyclic systems. researchgate.netscispace.com

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Significance/Reference |

|---|---|---|

| Ammonia | Pyridazin-4-ylmethanamine | Forms a primary amine linkage. biosynth.com |

| Hydrazine Hydrate | (Pyridazin-4-ylmethyl)hydrazine | Used in the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyridazines. scispace.com |

Oxygen-based nucleophiles, including water, alcohols, and carboxylates, can react with this compound to yield alcohols, ethers, and esters, respectively. The reaction with hydroxide (B78521) ions or water leads to the formation of (pyridazin-4-yl)methanol. Alkoxides, generated from alcohols and a base, produce the corresponding ethers. While specific examples for this compound are less commonly documented in readily available literature compared to its pyridine (B92270) analogue, the reaction pathway is a standard transformation for benzylic-type halides. abertay.ac.uk

Table 2: Predicted Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Predicted Product | Reaction Type |

|---|---|---|

| Hydroxide (e.g., NaOH) | (Pyridazin-4-yl)methanol | Hydrolysis |

| Alkoxide (e.g., NaOCH₃) | 4-(Methoxymethyl)pyridazine | Williamson Ether Synthesis |

Sulfur-based nucleophiles are potent reactants in SN2 displacements. Thiols, thiophenols, and thiourea (B124793) react with this compound to introduce sulfur-containing moieties. For example, reaction with a thiol (R-SH) in the presence of a base would yield a pyridazin-4-ylmethyl sulfide (B99878) (pyridazin-4-yl-CH₂-S-R). These reactions are analogous to those seen with similar α-halo heterocyclic compounds, which are widely used in the synthesis of various sulfur-containing heterocycles. nih.govresearchgate.net The reaction with thiourea can lead to the formation of an isothiouronium salt, a versatile intermediate for further transformations. semanticscholar.org

Table 3: Examples of Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Intermediate/Product | Significance/Reference |

|---|---|---|

| Thiourea | S-(Pyridazin-4-ylmethyl)isothiouronium bromide | Intermediate for synthesizing thiazole (B1198619) rings or mercaptans. semanticscholar.org |

| 1,3-Benzothiazole-2-thiol | 2-[(Pyridazin-4-ylmethyl)sulfanyl]-1,3-benzothiazole | Example of S-alkylation with a heterocyclic thiol. mdpi.com |

Carbon-based nucleophiles, such as cyanide ions or enolates, can be used to form new carbon-carbon bonds. The reaction of this compound with potassium or sodium cyanide would produce 2-(pyridazin-4-yl)acetonitrile. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing a two-carbon extension from the ring. semanticscholar.org Reactions with carbanions, such as those derived from malonates, are also feasible and are used to build more complex carbon skeletons attached to the pyridazine ring. semanticscholar.org

Table 4: Examples of Reactions with Carbon-Based Nucleophiles

| Nucleophile | Product | Significance/Reference |

|---|---|---|

| Potassium Cyanide | 2-(Pyridazin-4-yl)acetonitrile | Carbon chain extension, versatile intermediate. semanticscholar.org |

| Malononitrile | 2-(Pyridazin-4-ylmethyl)malononitrile | Forms a dinitrile adduct for further cyclization reactions. semanticscholar.org |

Reactions Involving the Pyridazine Heterocyclic System

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. gcwgandhinagar.com Compared to benzene (B151609), pyridazine and its derivatives require harsh reaction conditions for electrophilic substitution, and the reactions are often low-yielding. gcwgandhinagar.comwikipedia.org The nitrogen atoms strongly withdraw electron density from the ring carbons, making them poor nucleophiles for attacking electrophiles. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the basic nitrogen atoms are readily protonated, creating a positively charged pyridazinium species. This positive charge further deactivates the ring, making substitution nearly impossible. wikipedia.orgquora.comrsc.org Therefore, direct electrophilic aromatic substitution on the ring of this compound is not considered a viable or synthetically useful transformation.

Nucleophilic Aromatic Substitution on Halogenated Pyridazine Rings

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing pyridazine rings, although it requires a leaving group, such as a halogen, directly attached to the aromatic core. wikipedia.org The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it more susceptible to nucleophilic attack than benzene. pearson.comyoutube.com This effect is most pronounced at the positions ortho and para (C3, C6, and C4) to the nitrogen atoms. pearson.comstackexchange.com

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgstackexchange.com The stability of this intermediate is key to the reaction's feasibility. For pyridines and diazines, nucleophilic attack at the C2 or C4 positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.com Consequently, halogens at these positions are more readily substituted. stackexchange.com

Studies on halogenated pyridazines show that they readily undergo SNAr reactions. wur.nl For instance, the reaction of 4-halogenopyridazines with potassium amide in liquid ammonia can proceed via different mechanistic pathways, including SNAr and elimination-addition involving a didehydropyridazine intermediate. wur.nl The functionalization of pyridazines through nucleophilic substitution is a widely used method for introducing diverse substituents onto the heterocyclic core. researchgate.net

Cross-Coupling Reactions (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of halogenated pyridazines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the palladium(0) catalyst to the carbon-halogen bond, often without the need for specialized, expensive ligands. nih.gov Common cross-coupling reactions employed on the pyridazine scaffold include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. researchgate.netorganic-chemistry.org

In polyhalogenated pyridazines, the site of the cross-coupling reaction is selective. Generally, coupling is favored at the position alpha to a nitrogen atom (C3 or C6). nih.gov For example, in 3,5-dichloropyridazine, Suzuki-Miyaura coupling and amidation reactions preferentially occur at the C3 position. nih.govrsc.org However, this selectivity can be reversed by using mixed halides; for instance, 3-chloro-5-bromo-6-phenylpyridazine undergoes Suzuki coupling at the C5 position, demonstrating that the weaker C-Br bond is cleaved preferentially over the C-Cl bond. rsc.org

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming C-N bonds with aryl halides. wikipedia.org This reaction has been successfully applied to pyridazine substrates, including in the synthesis of p38α MAPK inhibitors, where a pyridazine was coupled with an ortho-substituted aniline (B41778) in the final step. acs.org

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions on pyridazine derivatives.

| Reaction Type | Halogenated Pyridazine | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 14-28 | nih.gov |

| Suzuki-Miyaura | 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acid | CombiPhos Pd6 | K₂CO₃ | Toluene (B28343)/EtOH | 150 (MW) | - | preprints.org |

| Suzuki-Miyaura | 3,5-Dichloropyridazine | Pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | - | - | rsc.org |

| Buchwald-Hartwig | Chloropyridazinone | Arylamine | Pd(OAc)₂ / 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | K₂CO₃ | Toluene | - | High | thieme-connect.de |

| Sonogashira | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Terminal alkyne | - | - | - | - | - | researchgate.net |

Rearrangement and Cycloaddition Reactions

Pyridazine and its derivatives are valuable synthons in cycloaddition reactions for the construction of more complex, fused heterocyclic systems. nih.govnih.govresearchgate.net These reactions are a cornerstone for building molecular diversity from the pyridazine core.

Cycloaddition Reactions: The pyridazine ring system can participate in various cycloaddition reactions, including [3+2], [4+2], and other [3+n] cycloadditions. nih.govnih.gov

[3+2] Cycloadditions: These often involve the reaction of pyridazinium ylides (as 1,3-dipoles) with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate. nih.govresearchgate.net These reactions can be highly regioselective and are used to synthesize pyrrolo[1,2-b]pyridazine (B13699388) derivatives, which have applications as fluorescent materials. nih.govresearchgate.netbeilstein-journals.org

[4+2] Cycloadditions (Diels-Alder): The pyridazine ring can act as the diene component in inverse-electron-demand Diels-Alder reactions. For instance, pyridazinecarbonitriles bearing alkyne side chains can undergo thermally induced intramolecular [4+2] cycloadditions to afford fused benzonitriles. mdpi.com Similarly, 1,2,3-triazines can react with enamines or alkynes in aza-Diels-Alder reactions to produce pyridazine derivatives. organic-chemistry.org This strategy has been employed in model studies toward the total synthesis of thebaine. scholaris.ca

Rearrangement Reactions: Derivatives of pyridazine can undergo various rearrangement reactions, often initiated by heat, light, or chemical reagents, leading to significant structural transformations.

Nitramine Rearrangement: Studies have investigated the nitramine rearrangement in condensed pyridazine systems, such as in the preparation of 1,4-diaminopyridazino[4,5-d]pyridazine. unm.edu

Aryne-Mediated Rearrangement: A notable one-step reaction involves the rearrangement of 2-pyridyl-substituted pyridazines upon reaction with aryne intermediates. acs.org This complex cascade involves the breaking of five bonds and the formation of three new ones, transforming the pyridazine into interconnected pyrido[1,2-a]indole and pyridotriazole structures. acs.org

Mechanistic Investigations of this compound Transformations

Mechanistic studies provide insight into the specific pathways of reactions involving this compound and related structures. The reactivity is dominated by palladium-catalyzed cross-couplings and photoredox-mediated transformations.

Palladium-Catalyzed Reactions: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally follows a catalytic cycle involving oxidative addition, association of the nucleophile, deprotonation, and reductive elimination. wikipedia.orglibretexts.org For pyridazine substrates, the electron-deficient nature of the ring facilitates the initial oxidative addition of the C-X bond to the Pd(0) center. nih.gov Mechanistic studies on related systems have elucidated key intermediates and rate-determining steps. For example, in the palladium-catalyzed coupling of aryl halides, the formation of palladacycle intermediates via C-H activation is a common mechanistic feature. rsc.org

Photoredox Catalysis: 4-(Bromomethyl)pyridine (B1298872) has been shown to be a substrate in photoredox-catalyzed reactions. nih.gov In some enantioselective α-benzylation reactions of aldehydes, it was observed that 4-(bromomethyl)pyridine rapidly decomposed under the photoredox conditions, suggesting that while the pyridinium (B92312) radical is formed, it may not couple effectively with certain intermediates. nih.gov However, using its hydrobromide salt in the presence of a base allows for successful coupling. nih.gov It is postulated that for basic substrates like pyridines, protonation can facilitate the initial reduction step and enhance the electrophilicity of the resulting radical intermediate. nih.gov Mechanistic studies of photoredox reactions often involve transient absorption spectroscopy to observe photogenerated intermediates and determine the kinetics of electron transfer steps. nih.govaip.org

Nucleophilic Substitution Mechanisms: In nucleophilic substitutions on the pyridazine ring itself (i.e., on a halogenated pyridazine), different mechanisms can operate depending on the conditions. Besides the standard SNAr (addition-elimination) pathway, reactions with very strong bases like potassium amide in liquid ammonia can proceed through an elimination-addition mechanism involving a highly reactive 4,5-didehydropyridazine (aryne) intermediate. wur.nl

Advanced Characterization Techniques for 4 Bromomethyl Pyridazine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular framework of 4-(bromomethyl)pyridazine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For a related compound, 2-bromo-4-(bromomethyl)pyridine, the aromatic protons typically appear in the downfield region between 7.1 and 8.4 ppm, while the bromomethyl protons show a characteristic singlet around 4.5 ppm due to the absence of adjacent protons. In the case of 4-(bromomethyl)pyrimidine (B47420) hydrobromide, the pyrimidine (B1678525) ring protons are observed at δ 8.5–9.0 ppm, and the bromomethyl protons are also found in a similar region.

¹³C NMR: Carbon-13 NMR offers insights into the carbon skeleton of the molecule. For derivatives of 2,6-di(bromomethyl)-1,4-dihydropyridines, the carbon signals have been extensively analyzed to confirm their structures. researchgate.net In a study of 2-(4-bromophenyl)pyridine, the carbon signals were assigned with the pyridyl carbons appearing at distinct chemical shifts. rsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, resolving any ambiguities from 1D spectra. ucl.ac.uk For instance, COSY correlations were used for definitive proton assignment in functionalized terpyridines. researchgate.net These techniques are crucial for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra of this compound.

Table 1: Representative NMR Data for Related Pyridine (B92270) Derivatives

| Technique | Functional Group | Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.1 - 9.0 | |

| ¹H NMR | Bromomethyl Protons | ~4.5 | |

| ¹³C NMR | Pyridyl Carbons | Varies | researchgate.netrsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a related compound, 2-bromo-4-(bromomethyl)pyridine, shows characteristic aromatic C=C stretching vibrations in the 1400–1600 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibrations are typically observed in the lower frequency region, generally below 700 cm⁻¹. For pyridazine (B1198779) itself, extensive studies have assigned the various vibrational modes. core.ac.uk The IR spectrum of 4-(bromomethyl)pyridine (B1298872) hydrobromide is used to confirm its identity. thermofisher.comthermofisher.comresearchgate.netresearchgate.net

Table 2: Key IR Absorption Bands for Related Pyridine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C=C Stretch | 1400 - 1600 | |

| C-Br Stretch | < 700 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 2-bromo-4-(bromomethyl)pyridine, the molecular ion peak is observed at an m/z corresponding to its molecular weight. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for bromine-containing fragments. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. rsc.orgnih.gov HRMS has been used to confirm the composition of various pyridine derivatives. rsc.org For pyridazine, the mass spectrum shows a molecular ion at m/z 80.0880. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyridazine derivatives exhibit characteristic absorption bands in the UV-Vis region. For instance, bromination of a pyrazolo[3,4-b]pyridine derivative led to a shift in the maximum absorption wavelength (λmax) from 270 nm to 290 nm. The UV-Vis spectra of pyridine derivatives are often used to monitor reactions or study electronic properties. researchgate.net The electronic transitions in aromatic compounds like benzene (B151609) derivatives are well-studied, with primary and secondary bands that can shift depending on substitution. up.ac.za

Diffraction Techniques for Solid-State Structural Analysis

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing. uol.de This technique has been used to resolve the crystal structures of numerous pyridine and pyridazine derivatives, providing unambiguous structural confirmation. researchgate.netmdpi.com For example, the crystal structure of a pyridazinone derivative revealed that the phenyl and pyridazine rings were inclined to each other. grafiati.com In another study, the crystal structure of a triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined, showing a twisted conformation. mdpi.com Obtaining a suitable single crystal of this compound would allow for a detailed analysis of its molecular geometry and intermolecular interactions in the solid state.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline properties of a solid sample. malvernpanalytical.com It provides a unique "fingerprint" of a crystalline phase based on the diffraction pattern produced when X-rays interact with the regular arrangement of atoms in a crystal lattice. malvernpanalytical.com This method is crucial for identifying the specific crystalline form (polymorph) of this compound and for detecting the presence of any other crystalline impurities. malvernpanalytical.com

In a typical PXRD analysis, a powdered sample of this compound is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, exhibits a series of peaks at specific angles. These peak positions are determined by the dimensions of the unit cell of the crystal, while the peak intensities are related to the arrangement of atoms within the unit cell.

The identification of the crystalline phase is achieved by comparing the experimental PXRD pattern of this compound with reference patterns from crystallographic databases. malvernpanalytical.com A match confirms the identity and crystalline form of the compound. Furthermore, PXRD can be used to assess the bulk purity of a sample, as the presence of additional crystalline phases will result in extra peaks in the diffractogram. ncl.ac.uk For instance, if a synthesis of this compound inadvertently produces a different crystalline polymorph or contains unreacted starting materials in crystalline form, PXRD can readily detect these components. rsc.org The technique is also sensitive to changes in the crystal structure that may occur due to factors like dehydration or solvent loss, which can be observed by shifts in peak positions or the appearance of new peaks. researchgate.net

Table 1: Illustrative PXRD Data for a Crystalline Sample of this compound

| 2θ Angle (degrees) | Intensity (counts) |

| 15.2 | 4500 |

| 20.5 | 8900 |

| 22.8 | 6200 |

| 25.1 | 7100 |

| 28.9 | 3800 |

| 30.7 | 5300 |

| 35.4 | 2900 |

| 40.1 | 1500 |

This table presents hypothetical data for illustrative purposes.

Chromatographic and Analytical Purity Assessment Methods

Chromatographic techniques are fundamental in determining the purity of chemical compounds by separating a mixture into its individual components. ijrpr.com For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent and widely employed methods for purity assessment and impurity profiling. ijrpr.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. ijrpr.com It separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. nih.gov The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic property that can be used for identification.

For the analysis of this compound, a reversed-phase HPLC method is commonly utilized. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The presence of impurities will be indicated by additional peaks at different retention times. ijrpc.com

Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of the HPLC method. ijrpc.com This includes assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijrpc.com For instance, a validated HPLC method for a similar compound, 4-bromomethyl benzoic acid, demonstrated a purity of 97.5%. google.com

Table 2: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents a typical set of parameters and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ijrpr.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. ijrpr.com While this compound has a moderate boiling point, GC-MS can be effectively used for its purity assessment and the identification of volatile impurities.

In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. thermofisher.com

GC-MS is highly sensitive and can detect and identify trace-level impurities that might be missed by other techniques. thermofisher.com For instance, it can be used to detect residual solvents from the synthesis process or by-products of the reaction. The quantitative analysis of impurities can also be performed by creating a calibration curve with known standards. thermofisher.com

Table 3: Illustrative GC-MS Data for this compound

| Retention Time (min) | Compound | Key Mass Fragments (m/z) |

| 8.5 | This compound | 172/174 (M+), 93, 78 |

| 5.2 | Potential Impurity A | (Hypothetical Data) |

| 10.1 | Potential Impurity B | (Hypothetical Data) |

This table presents hypothetical data for illustrative purposes, including the expected molecular ion peaks for the bromine isotopes.

Computational and Theoretical Studies on 4 Bromomethyl Pyridazine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed insights into molecular properties. For molecules like 4-(Bromomethyl)pyridazine, these methods can predict characteristics that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are typically used to determine the optimized molecular geometry—the lowest energy arrangement of atoms—by finding a minimum on the potential energy surface. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G or 6-31+G(d,p) are commonly employed for this purpose. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Halomethyl-Pyridine Analog (4-chloromethyl pyridine (B92270) hydrochloride) Calculated via DFT (Note: This data is for a related compound and serves to illustrate typical DFT results.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 - 1.40 | - |

| C-N (ring) | ~1.34 | - |

| C-C (ring-CH2) | ~1.49 | - |

| C-N-C (ring) | - | ~117 |

| C-C-N (ring) | - | ~123 |

| C-C-C (ring) | - | 117 - 118 |

Data derived from studies on 4-chloromethyl pyridine hydrochloride. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org In this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridazine (B1198779) ring, while the LUMO is anticipated to have significant density on the bromomethyl group, particularly on the C-Br antibonding orbital. This distribution makes the bromomethyl carbon an electrophilic site, susceptible to nucleophilic attack, which is characteristic of its reactivity in substitution reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Pyridazine Analog (Note: This data is for an illustrative pyridazine derivative and not this compound itself.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.52 |

| Energy Gap (ΔE) | 5.33 |

Values are representative and based on general findings for pyridazine systems.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. acs.org The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack.

Blue regions indicate positive potential (electron-deficient areas), which are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show a region of high negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, making them sites for protonation or coordination with Lewis acids. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the ring and, significantly, near the carbon atom of the bromomethyl group, confirming its electrophilic character and susceptibility to nucleophilic substitution. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational frequency analysis, typically performed using DFT methods, calculates the normal modes of vibration for a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.netdokumen.pub This correlation helps to confirm the molecular structure and provides a deeper understanding of its bonding characteristics.

For this compound, a vibrational analysis would predict characteristic frequencies for the pyridazine ring modes (e.g., C-C and C-N stretching), C-H bending modes, and vibrations involving the bromomethyl substituent, such as the C-Br stretch, which typically appears at a low frequency. dokumen.pub Comparing these theoretical frequencies (often scaled by an empirical factor to better match experimental data) with measured FT-IR and FT-Raman spectra allows for a comprehensive structural characterization. researchgate.netnih.gov

Reaction Pathway and Mechanistic Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. nih.govresearchgate.net This involves locating transition states (the energy maxima along the reaction coordinate) and intermediates. The primary reactivity of this compound is associated with the bromomethyl group, which is an excellent leaving group in nucleophilic substitution reactions (e.g., SN2 reactions).

Theoretical studies can model the reaction of this compound with various nucleophiles. DFT calculations can determine the activation energy barriers for different potential pathways, predicting the most likely mechanism. nih.gov For an SN2 reaction, calculations would model the approach of the nucleophile to the methylene (B1212753) carbon and the simultaneous departure of the bromide ion. The calculated energy profile would provide insight into the reaction kinetics and selectivity, corroborating experimental observations or predicting the outcome of new reactions.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in the solid state, known as crystal packing, is governed by a subtle balance of intermolecular forces. Computational methods, particularly when combined with experimental data from X-ray crystallography, can provide a detailed analysis of these interactions. For this compound, key interactions would include:

Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond donor," interacting with electron-rich atoms like the nitrogen of an adjacent pyridazine ring.

Hydrogen Bonding: Weak C-H···N or C-H···Br hydrogen bonds can play a significant role in stabilizing the crystal lattice.

π-π Stacking: The aromatic pyridazine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. rsc.org

Applications of 4 Bromomethyl Pyridazine As a Versatile Synthetic Building Block

Construction of Novel Heterocyclic Systems

The inherent reactivity of the bromomethyl group in 4-(Bromomethyl)pyridazine makes it an excellent starting point for the synthesis of new, fused heterocyclic systems. This group can readily react with binucleophiles, which are molecules containing two nucleophilic centers, to form new rings fused to the pyridazine (B1198779) core. This strategy is a powerful method for generating molecular diversity and accessing novel polycyclic scaffolds. researchgate.net

The reaction of this compound with various dinucleophilic reagents can lead to the formation of diverse heterocyclic structures. For instance, condensation with hydrazine (B178648) derivatives can yield fused triazine systems, while reactions with 1,2-amino-thiols could produce thiazepine-fused pyridazines. The general principle involves an initial nucleophilic substitution at the bromomethyl carbon, followed by a subsequent intramolecular cyclization. This approach has been used to create a variety of fused pyridazine derivatives, such as pyridazino[4,5-d]pyridazines, from appropriately functionalized precursors. asianpubs.orguminho.ptnih.gov The synthesis of complex spiro-heterocycles has also been demonstrated starting from functionalized pyridazines, highlighting the versatility of this scaffold in building intricate three-dimensional structures. rsc.org

Table 1: Examples of Fused Heterocyclic Systems from Pyridazine Precursors

| Precursor Type | Binucleophile | Resulting Fused System |

|---|---|---|

| Pyridazine with electrophilic handle | Hydrazine Hydrate | Pyridazino[4,5-d]pyridazine (B3350090) asianpubs.org |

| Pyridazine-dicarboxylate | 1,3-Diphenylguanidine | Spiro[pyridazine-4,4'-imidazolidine] rsc.org |

Synthesis of Polyfunctionalized Pyridazine Derivatives

The transformation of the bromomethyl group is a cornerstone of the utility of this compound. Its susceptibility to nucleophilic attack allows for the straightforward introduction of a wide array of functional groups, leading to a diverse family of polyfunctionalized pyridazine derivatives. This functionalization is critical for modifying the physicochemical properties of the resulting molecules, a key aspect in areas like medicinal chemistry and materials science.

Common transformations of the bromomethyl group include:

Nucleophilic Substitution: The bromine atom is an excellent leaving group, facilitating reactions with a host of nucleophiles. Alcohols, phenols, thiols, and amines can readily displace the bromide to form the corresponding ethers, thioethers, and secondary or tertiary amines.

Oxidation: The bromomethyl group can be oxidized to afford the corresponding 4-formylpyridazine (an aldehyde) or pyridazine-4-carboxylic acid, which are themselves versatile intermediates for further synthetic manipulations.

Carbon-Carbon Bond Formation: The compound can participate in various coupling reactions to form new C-C bonds. For example, it can be converted into an organometallic reagent or react with carbon nucleophiles like cyanides or enolates.

Table 2: Functionalization Reactions of the Bromomethyl Group

| Reaction Type | Reagent Class | Functional Group Introduced | Product Class |

|---|---|---|---|

| Nucleophilic Substitution | Alcohols (ROH) | Alkoxy (-OR) | Ether |

| Nucleophilic Substitution | Thiols (RSH) | Thioether (-SR) | Thioether |

| Nucleophilic Substitution | Amines (R₂NH) | Amino (-NR₂) | Amine |

| Nucleophilic Substitution | Cyanide (CN⁻) | Cyano (-CN) | Nitrile |

Role in the Development of Combinatorial Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. soton.ac.uk This approach is invaluable for discovering new compounds with desired properties, particularly in drug discovery. The utility of a building block in combinatorial synthesis depends on its ability to be reliably and efficiently functionalized with a wide range of diverse reactants.

This compound is an excellent scaffold for combinatorial library development. The pyridazine core provides a defined three-dimensional structure, while the highly reactive bromomethyl group serves as a versatile anchor point for diversification. nih.govgoogle.com By reacting this compound with a collection of different nucleophiles (e.g., a library of amines or alcohols), a library of pyridazine derivatives can be rapidly generated. This parallel synthesis approach allows for the creation of hundreds or thousands of compounds, which can then be screened for biological activity or material properties. The use of functionalized pyridazines, such as 4-bromo-pyridazine-3,6-dione, for constructing combinatorial libraries has been documented, underscoring the suitability of the pyridazine heterocycle for this purpose. nih.gov

Strategic Use in Fragment-Based Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds in drug development. nih.govnih.gov FBDD involves screening small, low-complexity molecules, known as fragments, for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent and selective drug candidates. chimia.ch

The structure of this compound is ideally suited for a fragment-based approach.

The Fragment Core: The pyridazine ring itself is a common motif in many biologically active compounds and possesses favorable properties, such as the ability to form hydrogen bonds, which can contribute to binding affinity. nih.gov

The Growth Vector: The bromomethyl group acts as a highly effective "growth vector." Once the pyridazine fragment is identified as binding to a target, the reactive C-Br bond provides a specific point for chemical elaboration. nih.govchimia.ch Chemists can use this handle to "grow" the fragment by adding other chemical groups that can form additional favorable interactions with the target protein, thereby systematically increasing the compound's potency. This strategic elaboration can involve linking, growing, or merging fragments.

Precursor for Advanced Materials Chemistry Research

The field of materials science continuously seeks new organic molecules with unique electronic, optical, or thermal properties. Conjugated polymers, which are polymers with alternating single and double bonds along their backbone, are of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. uri.edu

The pyridazine ring is an electron-deficient heterocycle, and incorporating it into a polymer backbone can significantly influence the material's electronic properties. rsc.org this compound serves as a valuable precursor for synthesizing such materials. Its reactive bromomethyl group can be used to introduce the pyridazine unit into a polymer chain through various polymerization techniques. For example, it can be converted into a phosphonium (B103445) salt for use in a Wittig polymerization or undergo coupling reactions to be incorporated into conjugated systems. nih.gov Research into conjugated polymers containing pyridine (B92270) or other heterocycles has shown that the choice of the heterocyclic unit is crucial for tuning the material's properties, such as its band gap and charge carrier mobility. rsc.orgnih.gov The availability of reactive precursors like this compound is therefore essential for the development of new functional materials.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 4-(Bromomethyl)pyridazine and its precursors often relies on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas for exploration include:

Direct C-H Functionalization: Investigating late-stage C-H activation and functionalization of the methyl group on a pre-formed pyridazine (B1198779) ring would represent a significant leap in efficiency. This would circumvent the need for multi-step sequences that often begin with less complex pyridazine precursors. google.com

Photocatalytic and Electrosynthetic Methods: The use of visible-light photoredox catalysis or electrosynthesis for the bromination of 4-methylpyridazine (B73047) offers a potentially milder and more selective alternative to traditional radical bromination methods that use reagents like N-Bromosuccinimde (NBS).

Biocatalysis: The application of enzymes, such as halogenases, for the selective bromination of the methyl group could provide a highly sustainable and specific synthetic route, operating under mild aqueous conditions.

Green Chemistry Approaches: Future synthetic protocols should be evaluated based on green chemistry principles. This includes the use of safer solvents, minimizing waste through atom-economical reactions, and employing catalysts that can be easily recovered and reused, such as magnetic nanoparticles. nih.gov The development of a robust "green" synthesis for 4-bromopyridazine, a key intermediate, remains a critical goal. google.com

Exploration of Novel Catalytic Systems for C-Br Bond Transformations

The carbon-bromine (C-Br) bond in this compound is its primary reactive handle, making it a substrate for numerous transformations, especially cross-coupling reactions. While palladium-catalyzed reactions are common, there is vast potential in exploring a wider range of catalytic systems to access novel chemical space. researchgate.net

Future avenues of research should include:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium to more abundant and less expensive metals such as iron, copper, or nickel for cross-coupling reactions is a major goal. Developing robust catalyst systems based on these metals for reactions involving this compound would enhance sustainability and reduce costs.

Dual Catalytic Systems: The combination of photoredox catalysis with another catalytic cycle, such as manganese or copper catalysis, could enable novel atom transfer radical addition (ATRA) reactions. mdpi.com Applying such dual systems to this compound could facilitate the addition of the pyridazin-4-ylmethyl group across alkenes and alkynes, a transformation not readily achievable through conventional means.

Photoenzymatic Catalysis: The synergy of light-activated chemistry and enzymatic catalysis could lead to highly enantioselective transformations. rsc.org For instance, an ene-reductase operating under visible light could catalyze the asymmetric coupling of this compound with alkenes, providing chiral pyridazine-containing molecules. rsc.org

Metallaphotoredox Catalysis: This approach merges photoredox catalysis with transition metal catalysis to overcome the limitations of each individual system. This could be particularly useful for challenging C-C bond formations that are currently inefficient.

| Catalytic System | Potential Transformation with this compound | Key Advantages for Future Research |

| Palladium-based | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings | Well-established, high efficiency, broad substrate scope. researchgate.net |

| Iron/Copper-based | Cross-coupling reactions (e.g., with Grignard reagents) | Cost-effective, low toxicity, environmentally benign. |

| Dual Photoredox/Manganese | Atom Transfer Radical Addition (ATRA) to olefins | Mild reaction conditions, formation of C-C bonds from unactivated alkenes. mdpi.com |

| Photoenzymatic (EREDs) | Asymmetric alkylation of alkenes | High stereoselectivity, sustainable (uses light and enzymes), new-to-nature reactivity. rsc.org |

Investigation of Unconventional Reactivity Profiles

Beyond the well-known nucleophilic substitution reactions, the reactivity of this compound remains underexplored. Future studies should aim to uncover and harness unconventional reaction pathways.

Promising areas of investigation are:

Radical-Mediated Reactions: Exploring the generation of the pyridazin-4-ylmethyl radical from this compound could open doors to a host of new reactions. This could be achieved through photoredox catalysis or with radical initiators, enabling conjugate additions and other radical-based C-C bond-forming reactions.

Formation of Nitrogen Ylides: The reaction of this compound with tertiary amines or other Lewis bases could generate pyridazinium ylides. The subsequent reactivity of these ylides, for example in [3+2] cycloadditions, could be a powerful tool for constructing complex heterocyclic systems.

EDA Complex Formation: The potential for this compound to form an electron-donor-acceptor (EDA) complex under photoirradiation could be exploited for new transformations. This approach has been used to achieve remote stereocontrol with other bromomethyl azaarenes and could be applied here for novel C-C bond formations. rsc.org

Integration with Continuous Flow Chemistry and Automation Technologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govmdpi.com Integrating the synthesis and subsequent reactions of this compound into flow systems is a critical area for future development.

Key research objectives include:

Flow Synthesis of this compound: Developing a telescoped flow process starting from simple pyridazine precursors could streamline its production, minimize handling of hazardous intermediates, and allow for safer operation at elevated temperatures and pressures. acs.org

Automated Reaction Optimization: Combining flow reactors with automated sampling, real-time analysis (e.g., via flow NMR or HPLC), and machine-learning algorithms can accelerate the optimization of reactions involving this compound. rsc.org This would allow for rapid screening of catalysts, solvents, and reaction conditions to find optimal parameters for yield and selectivity.

On-Demand Generation and Use: Given the lachrymatory nature and potential instability of some bromomethylated heterocycles, a flow process that generates this compound and immediately consumes it in a subsequent reaction step would significantly improve laboratory safety and process robustness.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface-area-to-volume ratio; hotspots can occur. | Excellent, due to high surface-area-to-volume ratio of microreactors. nih.gov |

| Safety | Handling of large quantities of hazardous reagents; risk of thermal runaway. | Small reaction volumes enhance safety; hazardous intermediates can be generated and used in-situ. mdpi.com |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the process for a longer duration ("scaling out"). rsc.org |

| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise control over all reaction parameters. mdpi.com |

Advanced Spectroscopic and Computational Methodologies for In-situ Studies

A deeper understanding of the reaction mechanisms, transient intermediates, and structural dynamics involving this compound requires the application of advanced analytical and computational tools.

Future research should focus on:

In-situ Spectroscopic Monitoring: Employing techniques like process analytical technology (PAT) with in-situ IR, Raman, or NMR spectroscopy can provide real-time kinetic and mechanistic data for reactions involving this compound. This is particularly powerful when combined with flow chemistry. rsc.org

Advanced Mass Spectrometry: Using sophisticated mass spectrometry techniques can help identify and characterize transient intermediates and minor byproducts, offering crucial insights into complex reaction pathways.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict reactivity, elucidate reaction mechanisms, and understand the electronic structure of this compound and its transition states. mdpi.comnih.gov Future work could focus on building predictive models for catalytic cycles or exploring its interaction with biological targets. nih.gov For example, computational studies can provide insights into molecular properties like the topological polar surface area, which influences solubility and permeability.

Correlative Spectroscopy and Computations: The most powerful approach involves a synergistic combination of experimental spectroscopic data and high-level computational analysis. For instance, comparing experimentally observed NMR chemical shifts with DFT-calculated values can provide unambiguous structural confirmation of reaction products and intermediates. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Bromomethyl)pyridazine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Bromomethylation of pyridazine derivatives often employs nucleophilic substitution or radical-mediated pathways. For example, substituting pyridazine derivatives with bromine sources like N-bromosuccinimide (NBS) under controlled UV light can enhance regioselectivity. Solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) significantly influence reaction efficiency. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm bromomethyl group placement and purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. X-ray crystallography, as demonstrated in chromen-2-one derivatives, resolves stereochemical ambiguities and confirms bond angles critical for downstream applications .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Immediate flushing with water (15+ minutes) is required for accidental exposure. Work under a fume hood to mitigate inhalation risks. Waste should be neutralized with sodium bicarbonate and disposed via hazardous waste channels, as brominated compounds may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromomethyl group’s electron-withdrawing nature enhances electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids. Steric hindrance from adjacent substituents (e.g., methyl groups) can slow reaction kinetics. Optimize using Pd(PPh₃)₄ catalysts and K₂CO₃ base in toluene/water biphasic systems at 80°C. Monitor via TLC to prevent over-reaction .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in anti-leishmanial or antiviral efficacy (e.g., EC₅₀ values) may arise from assay conditions (e.g., cell line variability). Conduct dose-response curves across multiple cell models (e.g., THP-1 macrophages for Leishmania) and validate via orthogonal methods like SPR binding assays. Adjust logP via prodrug modifications to improve membrane permeability .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify preferred attack sites. Solvent effects (PCM model) and frontier molecular orbital (FMO) analysis predict reactivity trends. Compare with experimental data from kinetic studies using ¹H NMR reaction monitoring .

Q. What are the challenges in analyzing the stability of this compound under ambient and catalytic conditions?

- Methodological Answer : Degradation pathways (e.g., hydrolysis or radical decomposition) can be studied via accelerated stability testing (40°C/75% RH for 4 weeks). Use HPLC-UV to quantify degradation products. For catalytic stability, monitor Pd leaching in cross-coupling reactions via ICP-MS and assess catalyst recyclability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.